molecular formula C14H15N3S B2735932 N-(2-phenylethyl)-N'-pyridin-3-ylthiourea CAS No. 60572-54-5

N-(2-phenylethyl)-N'-pyridin-3-ylthiourea

Cat. No.: B2735932
CAS No.: 60572-54-5
M. Wt: 257.36
InChI Key: VMCPIEORRRSZLR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N’-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-N’-pyridin-3-ylthiourea typically involves the reaction of 2-phenylethylamine with pyridine-3-carbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for N-(2-phenylethyl)-N’-pyridin-3-ylthiourea are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylethyl)-N’-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2-phenylethyl)-N’-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N’-pyridin-3-ylthiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • N-phenyl-N’-pyridin-3-ylthiourea
  • N-(2-phenylethyl)-N’-phenylthiourea
  • N-(2-phenylethyl)-N’-pyridin-2-ylthiourea

Comparison: N-(2-phenylethyl)-N’-pyridin-3-ylthiourea is unique due to the presence of both a phenylethyl group and a pyridin-3-yl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain targets and increased stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-phenylethyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(17-13-7-4-9-15-11-13)16-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPIEORRRSZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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